Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Overview
Description
“Methyl 4-bromo-5-fluoro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It has a molecular weight of 249.04 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis of Analogous Compounds : Research on the synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, demonstrates the broader chemical utility of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate in organic synthesis. These compounds are synthesized through a series of reactions including bromination, hydrolysis, and esterification, showcasing the chemical reactivity and potential applications in developing pharmaceuticals and fine chemicals (Chen Bing-he, 2008).
Detection and Analysis Methods : The development of highly sensitive, selective fluorescent sensors for metal ion detection illustrates another application. For instance, a chemosensor based on an o-aminophenol derivative exhibits high selectivity and sensitivity towards Al³⁺ ions, highlighting the role of similar compounds in environmental monitoring and biological research (Xingpei Ye et al., 2014).
Material Science and Photophysical Studies
Photophysical Properties and Material Applications : The study of methyl 4-hydroxybenzoate (methyl paraben), which shares a structural similarity with this compound, in the context of its single crystal structure and theoretical analysis, reveals insights into intermolecular interactions, crystal packing, and photophysical properties. Such research underpins the utility of these compounds in material science, especially in the development of new materials with specific optical properties (Abeer A. Sharfalddin et al., 2020).
Environmental Science
Photodegradation and Environmental Detoxification : Investigations into the photodegradation of parabens, a class of compounds including this compound, provide valuable information on the environmental fate and treatment of these commonly used preservatives. Studies focusing on the kinetics, by-products, and cost-efficiency of photodegradation processes contribute to our understanding of environmental pollution control and the development of more sustainable chemical practices (M. Gmurek et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that halogenated benzoates can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving aromatic compounds
Result of Action
The molecular and cellular effects of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound behaves in a biological system. For instance, certain conditions may enhance or inhibit its absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWROSPLXHQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735973 | |
Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193162-25-2 | |
Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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